![molecular formula C16H14BrN5O2 B2956173 1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine CAS No. 2097888-15-6](/img/structure/B2956173.png)
1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine” is a complex organic molecule. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]benzazoles, which are structurally similar to the compound , has been achieved through a transition-metal-free oxidative N–N bond formation strategy . This strategy was developed to generate various structurally interesting [1,2,4]triazolo[1,5-a]benzazoles efficiently .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]benzazoles was confirmed by obtaining the first single crystal structure . This provides a solid basis for understanding the structure of the compound “1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine”.Chemical Reactions Analysis
The key reaction in the synthesis of [1,2,4]triazolo[1,5-a]benzazoles is the oxidative N–N bond formation . The mechanism of this reaction was investigated using an intramolecular competition reaction .Applications De Recherche Scientifique
Medicinal Chemistry: Potential Antidiabetic Applications
The structural motif of triazolopyrimidines, which is present in the compound , has been explored for its potential in the treatment of diabetes. Researchers have utilized similar structures for the synthesis of key intermediates in antidiabetic compounds . This suggests that our compound could serve as a precursor or an active moiety in the development of new antidiabetic medications.
Pharmacology: Treatment of Human African Trypanosomiasis
Triazolopyrimidine derivatives have been investigated for their efficacy in treating Human African Trypanosomiasis, a parasitic disease . Given the structural similarities, “1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine” could potentially be modified and applied in the development of therapeutic agents against this disease.
Biochemistry: Microtubule Stabilization
The compound’s framework has been associated with microtubule-active properties, which are crucial in cell division and could be leveraged in cancer research . It may interact with tubulin, the building block of microtubules, suggesting a possible role in the design of anticancer drugs.
Organic Synthesis: Oxidative N–N Bond Formation
In organic synthesis, the triazolopyrimidine core can be utilized in oxidative N–N bond formation strategies to create structurally interesting benzazoles . This indicates that our compound could be a valuable intermediate in synthesizing complex organic molecules with diverse biological activities.
Chemical Biology: Enzyme Inhibition
Compounds with a triazolopyrimidine scaffold have been studied for their potential to inhibit certain enzymes . This property can be harnessed to regulate biological pathways and could lead to the development of new drugs for various diseases.
Material Science: Organic Electronic Materials
The electronic properties of triazolopyrimidines make them candidates for use in organic electronic materials . “1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine” could be explored for its potential in this field, possibly in the creation of organic semiconductors or photovoltaic cells.
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known to have a wide range of pharmacological activities , suggesting that it may interact with multiple targets.
Mode of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to interact with their targets through various mechanisms .
Biochemical Pathways
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known to influence a variety of biochemical pathways due to its wide range of pharmacological activities .
Pharmacokinetics
Compounds with similar structures have been synthesized and studied for their pharmacokinetic properties .
Result of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to have a wide range of effects, including anticancer, antimicrobial, and anti-tubercular activities .
Orientations Futures
Propriétés
IUPAC Name |
(2-bromophenyl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2/c1-10-6-14(22-16(20-10)18-9-19-22)24-11-7-21(8-11)15(23)12-4-2-3-5-13(12)17/h2-6,9,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHKIAPYWHXTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Tert-butylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2956090.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2956091.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2956096.png)
![6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime](/img/structure/B2956097.png)
![3,5-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956100.png)
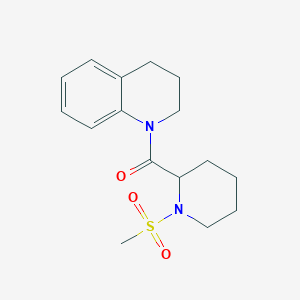
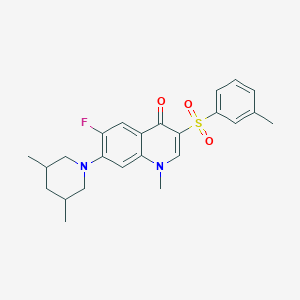
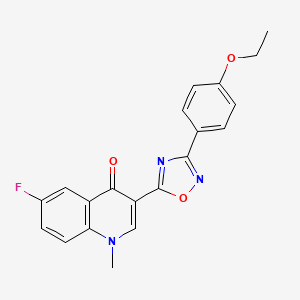

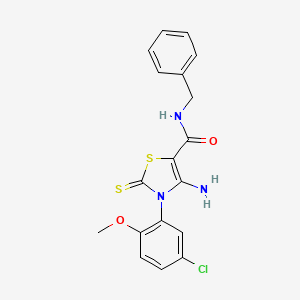
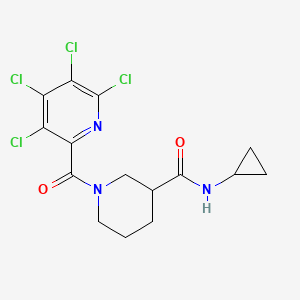
![3-(furan-2-ylmethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2956112.png)
